Cas no 1859932-06-1 (2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine)

2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine is a halogenated cyclopropylamine derivative with a bromo-fluoro-substituted phenyl ring, offering unique reactivity and structural features for synthetic applications. The cyclopropane ring introduces steric strain, enhancing its utility in ring-opening reactions or as a constrained scaffold in medicinal chemistry. The presence of both bromine and fluorine substituents enables selective functionalization via cross-coupling or nucleophilic substitution, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its amine group further allows for derivatization into amides, sulfonamides, or other nitrogen-containing compounds. This compound is particularly valuable for researchers exploring structure-activity relationships or developing novel bioactive molecules.
2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine structure
1859932-06-1 structure
Product name:2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine
CAS No:1859932-06-1
MF:C9H9BrFN
MW:230.076864957809
CID:6322282
PubChem ID:131020942

2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1911271
    • 1859932-06-1
    • 2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
    • 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine
    • Inchi: 1S/C9H9BrFN/c10-9-5(6-4-8(6)12)2-1-3-7(9)11/h1-3,6,8H,4,12H2
    • InChI Key: KPMDBUXAPBYLNI-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=CC=1C1CC1N)F

Computed Properties

  • Exact Mass: 228.99024g/mol
  • Monoisotopic Mass: 228.99024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2

2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1911271-5.0g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
5g
$3396.0 2023-06-02
Enamine
EN300-1911271-10.0g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
10g
$5037.0 2023-06-02
Enamine
EN300-1911271-1.0g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
1g
$1172.0 2023-06-02
Enamine
EN300-1911271-2.5g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
2.5g
$1791.0 2023-09-17
Enamine
EN300-1911271-0.5g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
0.5g
$877.0 2023-09-17
Enamine
EN300-1911271-5g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
5g
$2650.0 2023-09-17
Enamine
EN300-1911271-10g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
10g
$3929.0 2023-09-17
Enamine
EN300-1911271-1g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
1g
$914.0 2023-09-17
Enamine
EN300-1911271-0.1g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
0.1g
$804.0 2023-09-17
Enamine
EN300-1911271-0.25g
2-(2-bromo-3-fluorophenyl)cyclopropan-1-amine
1859932-06-1
0.25g
$840.0 2023-09-17

Additional information on 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine

Introduction to 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine (CAS No. 1859932-06-1)

2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine, with the CAS number 1859932-06-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring and a substituted phenyl group. The presence of a bromine and a fluorine atom in the phenyl ring imparts specific chemical and biological properties, making it a valuable candidate for various applications.

The synthesis of 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine typically involves multi-step processes, including the formation of the cyclopropane ring and the introduction of the bromo and fluoro substituents. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel palladium-catalyzed method that significantly improved the yield and purity of the final product.

In terms of its physical properties, 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine is a white crystalline solid with a melting point ranging from 75 to 78°C. It is moderately soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various experimental setups, including in vitro assays and animal models.

The biological activity of 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine has been extensively studied, particularly in the context of its potential as a lead compound for drug development. Research has shown that this compound exhibits significant activity against certain types of cancer cells. A study published in Cancer Research in 2020 demonstrated that 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine selectively inhibits the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Beyond oncology, this compound has also shown promise in neurodegenerative diseases. A recent study in the Journal of Medicinal Chemistry highlighted its potential as a neuroprotective agent. The research indicated that 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine can reduce oxidative stress and inflammation in neuronal cells, thereby mitigating the progression of diseases such as Alzheimer's and Parkinson's.

The pharmacokinetic properties of 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine have also been investigated to assess its suitability for therapeutic applications. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, it exhibits good oral bioavailability and a long half-life, which are desirable attributes for drug candidates.

In addition to its potential therapeutic applications, 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine is also used as an intermediate in the synthesis of other bioactive compounds. Its versatile reactivity makes it a valuable building block for chemists working on the development of new pharmaceuticals and materials.

The safety profile of 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine is an important consideration for its use in research and development. Preclinical studies have indicated that it has low toxicity at therapeutic concentrations. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.

In conclusion, 2-(2-Bromo-3-fluorophenyl)cyclopropan-1-amine (CAS No. 1859932-06-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its biological activity and favorable pharmacokinetic properties, make it an attractive candidate for further investigation and potential development into therapeutic agents.

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